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Compound of Interest

3-(4-Fluorophenyl)-5-
Compound Name:
methoxypyridine

Cat. No.: B577761

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential biological relevance of 3-(4-Fluorophenyl)-5-methoxypyridine. The
information is intended for researchers, scientists, and professionals in drug development and
medicinal chemistry.

Chemical Structure and Properties

Structure:

3-(4-Fluorophenyl)-5-methoxypyridine possesses a core structure consisting of a pyridine
ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a
methoxy group.

Physicochemical Properties:

While experimental data for this specific molecule is not readily available in public databases,
its properties can be estimated based on its structure and comparison with analogous
compounds.
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Property Estimated Value Reference/Method
Molecular Formula C12H10FNO -
Molecular Weight 203.21 g/mol Calculated
Appearance White to off-white solid Inferred from analogs
Melting Point Not available -
Boiling Point Not available -

Likely soluble in organic

N solvents like DMSO, DMF, and

Solubility ) Inferred from analogs

chlorinated solvents. Poorly

soluble in water.

The pyridine nitrogen is

expected to be weakly basic. )

] ] Estimated based on

pKa The pKa of the conjugate acid

is estimated to be in the range
of 3-4.[1]

substituted pyridines

Spectroscopic Data (Predicted)

Predictive spectroscopic data is crucial for the identification and characterization of 3-(4-

Fluorophenyl)-5-methoxypyridine.

1H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine

and fluorophenyl rings, as well as the methoxy group.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Protons on the
~8.4-8.2 m 2H o
pyridine ring
Protons on the
~7.6-7.4 m 2H fluorophenyl ring
(ortho to F)
Protons on the
~7.2-7.0 m 2H fluorophenyl ring
(metato F)
Proton on the pyridine
~7.0-6.8 m 1H _
ring
Methoxy grou
~3.9 s 3H y grotp
protons

13C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information about the carbon framework of the

molecule.
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Chemical Shift (6, ppm)

Assignment

~165-160 (d) Carbon attached to Fluorine (1QJCF)
160-155 Carbon of the pyridine ring attached to the
methoxy group
~150-140 Other carbons of the pyridine ring
135-130 Quaternary carbon of the pyridine ring attached
to the phenyl group
Carbons of the fluorophenyl ring (ortho to F,
~130-125 (d) 23CF)
120115 Quaternary carbon of the fluorophenyl ring
attached to the pyridine ring
Carbons of the fluorophenyl ring (meta to F,
~115-110 (d) 33CF)
~110-105 Carbon of the pyridine ring
~55 Methoxy carbon

IR Spectroscopy (Predicted):

The infrared spectrum is expected to show characteristic absorption bands for the functional

groups present.

Wavenumber (cm—?)

Assignment

~3100-3000

C-H stretching (aromatic)

~2950-2850

C-H stretching (methoxy)

~1600, 1500, 1450

C=C and C=N stretching (aromatic rings)

~1250-1200 C-O-C stretching (asymmetric)
~1050-1000 C-O-C stretching (symmetric)
~1220-1180 C-F stretching
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Mass Spectrometry (Predicted):

The mass spectrum should show the molecular ion peak corresponding to the molecular weight
of the compound.

m/z Assignment
203 [M]*
204 [M+1]*

Synthesis Methodology

A plausible synthetic route for 3-(4-Fluorophenyl)-5-methoxypyridine would involve a Suzuki-
Miyaura cross-coupling reaction. This is a common and versatile method for forming carbon-
carbon bonds between aryl halides and aryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

Reactants: 3-Bromo-5-methoxypyridine and 4-fluorophenylboronic acid.

o Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
or Palladium(ll) acetate [Pd(OAc)z] with a suitable phosphine ligand (e.g., SPhos, XPhos).

e Base: An inorganic base such as potassium carbonate (K2COs), sodium carbonate
(Na2COs3), or cesium carbonate (Cs2COs3).

e Solvent: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene,
dioxane, or DMF) and water.

e Procedure: a. To a reaction vessel, add 3-bromo-5-methoxypyridine (1 equivalent), 4-
fluorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05
equivalents), and the base (2-3 equivalents). b. The vessel is evacuated and backfilled with
an inert gas (e.g., argon or nitrogen). c. The solvent system is added, and the reaction
mixture is heated to a temperature between 80-120 °C. d. The reaction progress is
monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS). e. Upon completion, the reaction mixture is cooled to room temperature and diluted
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with water. f. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). g.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure. h. The crude product is purified by column
chromatography on silica gel to afford the desired 3-(4-Fluorophenyl)-5-methoxypyridine.

3-(4-Fluorophenyl)-5-methoxypyridine

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of 3-(4-Fluorophenyl)-5-

methoxypyridine.
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Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for 3-(4-Fluorophenyl)-5-methoxypyridine,
the structural motifs present in the molecule, namely the substituted pyridine and fluorophenyl
groups, are found in numerous biologically active compounds.

Derivatives of pyridine are known to exhibit a wide range of pharmacological activities,
including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] The presence
of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its
biological target.

Potential Signaling Pathway Involvement:

Given the prevalence of similar structures in kinase inhibitors, it is plausible that 3-(4-
Fluorophenyl)-5-methoxypyridine could interact with various protein kinases. Kinases are
key regulators of cellular signaling pathways, and their dysregulation is implicated in many
diseases, including cancer.
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(3-(4-FIuorophenyl)-5-methoxypyridine)
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Caption: Hypothetical mechanism of action via protein kinase inhibition.
Experimental Protocol: In Vitro Kinase Assay

To investigate the potential kinase inhibitory activity of 3-(4-Fluorophenyl)-5-
methoxypyridine, a standard in vitro kinase assay could be performed.
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o Materials: Recombinant protein kinase, appropriate substrate peptide, ATP, and the test
compound. A detection reagent, such as a phosphospecific antibody or a fluorescent probe,
is also required.

e Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase,
substrate, and ATP are incubated with the test compound in a suitable buffer. c. The reaction
is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C). d. The
reaction is stopped, and the amount of phosphorylated substrate is quantified using the
detection reagent. e. The half-maximal inhibitory concentration (ICso) value is calculated by
plotting the percentage of kinase inhibition against the compound concentration.

Conclusion

3-(4-Fluorophenyl)-5-methoxypyridine is a molecule of interest for medicinal chemistry and
drug discovery due to its structural features. While direct experimental data is currently limited,
this guide provides a comprehensive overview based on its deduced structure and data from
analogous compounds. The proposed synthesis via Suzuki-Miyaura coupling offers a reliable
method for its preparation, and its potential as a kinase inhibitor warrants further investigation
through in vitro and in vivo studies. This document serves as a foundational resource for
researchers interested in exploring the chemical and biological properties of this and related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b577761#3-4-fluorophenyl-5-methoxypyridine-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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